2,4-Difluorophenyl ethyl carbonate
Overview
Description
2,4-Difluorophenyl ethyl carbonate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar carbonate compounds. For instance, the synthesis of functionalized cyclic carbonate monomers using a pentafluorophenyl ester intermediate suggests a methodology that might be applicable to the synthesis of this compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted for the synthesis of this compound. For example, the synthesis of a carbon-14 labeled imidazole derivative starting from barium [14C] carbonate indicates a complex synthetic route that includes the formation of a difluorinated benzoic acid and subsequent transformations . Although the target molecule is different, the principles of functional group transformations and the handling of fluorinated aromatic compounds could be informative for the synthesis of this compound.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the synthesis of a bifunctional derivative of p,p'-dichlorochalcone provides an example of how structural assignments and stereochemistry are determined for complex organic molecules . Techniques such as NMR, IR, and X-ray crystallography could be employed to analyze the molecular structure of this compound, similar to how they were used to study the thiazolidinone derivative.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound, but they do describe the reactivity of related compounds. The versatile pentafluorophenyl ester intermediate mentioned in the first paper is reactive towards nucleophiles, which suggests that a difluorophenyl ester could also undergo nucleophilic substitution reactions to introduce various functional groups . This reactivity could be explored in the context of this compound to synthesize a range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the synthesis and purity analysis of the carbon-14 labeled imidazole compound provide an example of how the physical and chemical properties of a compound can be assessed and optimized during the synthesis process . Techniques such as chromatography and spectroscopy are essential tools for determining the purity and physical properties of chemical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically palladium complexes .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially affect the formation of carbon-carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds .
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(2,4-difluorophenyl) ethyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMZRLDXCEBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456580 | |
Record name | 2,4-difluorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
152169-43-2 | |
Record name | 2,4-difluorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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